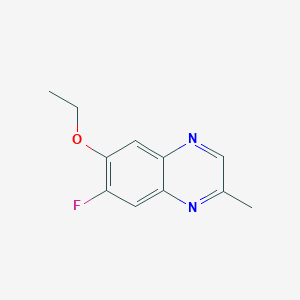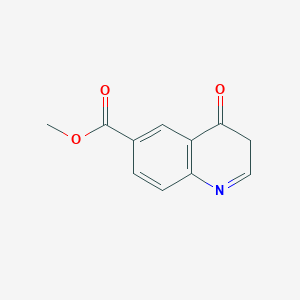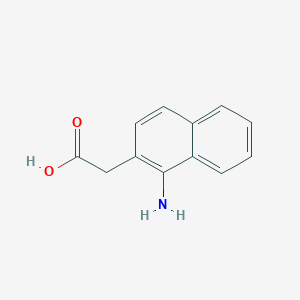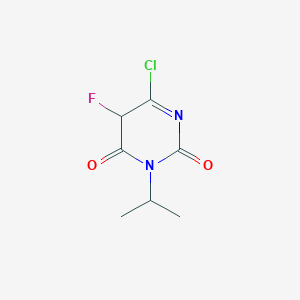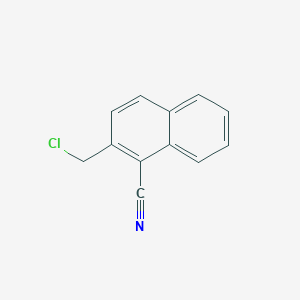
2-(tert-Butyl)-7-ethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-7-ethylindoline: is an organic compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the second position and an ethyl group at the seventh position of the indoline ring. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-7-ethylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline ring . Another method includes the use of tert-butyl and ethyl substituents introduced through alkylation reactions using appropriate alkyl halides and base catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired indoline derivative. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butyl)-7-ethylindoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indoline derivatives.
Scientific Research Applications
2-(tert-Butyl)-7-ethylindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-7-ethylindoline involves its interaction with specific molecular targets and pathways. The indoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . Additionally, its ability to undergo redox reactions can influence cellular oxidative stress levels .
Comparison with Similar Compounds
- 2-(tert-Butyl)-7-methylindoline
- 2-(tert-Butyl)-7-isopropylindoline
- 2-(tert-Butyl)-7-phenylindoline
Comparison: Compared to its analogs, 2-(tert-Butyl)-7-ethylindoline exhibits unique properties due to the presence of the ethyl group at the seventh position. This substitution can influence its chemical reactivity, biological activity, and physical properties. For instance, the ethyl group may enhance its lipophilicity, affecting its solubility and membrane permeability .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-tert-butyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H21N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-8,12,15H,5,9H2,1-4H3 |
InChI Key |
WMBZSXOXEJMROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


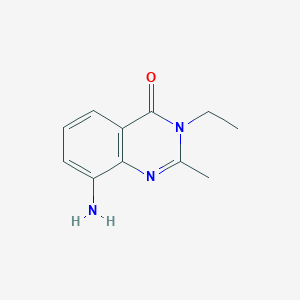
![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)

